molecular formula C19H19N3O5S2 B1423686 Cephaloridine monohydrate CAS No. 102039-86-1

Cephaloridine monohydrate

Cat. No.: B1423686
CAS No.: 102039-86-1
M. Wt: 433.5 g/mol
InChI Key: KZYZSCXFERELNV-KQKCUOLZSA-N
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Description

Cephaloridine (hydrate) is a first-generation semisynthetic derivative of the antibiotic cephalosporin C. It belongs to the beta-lactam class of antibiotics, similar to penicillin. Cephaloridine is unique among cephalosporins as it exists as a zwitterion at physiological pH. It is primarily used in veterinary medicine to treat bacterial infections .

Preparation Methods

Cephaloridine can be synthesized from cephalothin and pyridine through a deacetylation process. This involves heating an aqueous mixture of cephalothin, thiocyanate, pyridine, and phosphoric acid for several hours. After cooling, the mixture is diluted with water, and the pH is adjusted with a mineral acid, leading to the precipitation of cephaloridine thiocyanate salt .

Chemical Reactions Analysis

Cephaloridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cephaloridine has several scientific research applications:

    Chemistry: It is used to study the chemical properties and reactions of beta-lactam antibiotics.

    Biology: Researchers use cephaloridine to investigate bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.

    Medicine: Although its use in human medicine has declined, it remains a valuable tool in veterinary medicine for treating bacterial infections in animals.

    Industry: Cephaloridine is used in the pharmaceutical industry to develop and test new antibiotics.

Mechanism of Action

Cephaloridine exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Cephaloridine is compared with other first-generation cephalosporins, such as cephalothin and cefazolin. Unlike cephaloridine, cephalothin is better absorbed after oral administration and binds to proteins to a greater extent. Cephaloridine’s unique zwitterionic nature at physiological pH distinguishes it from other cephalosporins .

Similar Compounds

Cephaloridine’s unique properties and applications make it a valuable compound in various scientific and medical fields.

Properties

IUPAC Name

(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2.H2O/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21;/h1-8,15,18H,9-11H2,(H-,20,23,25,26);1H2/t15-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYZSCXFERELNV-KQKCUOLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679667
Record name Cephaloridine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102039-86-1
Record name Cephaloridine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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